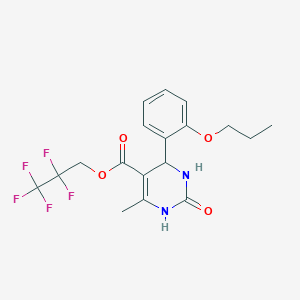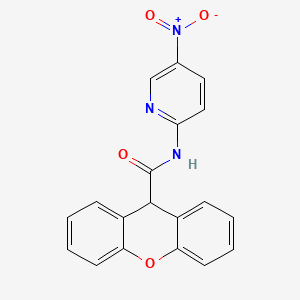
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide, also known as NX-7, is a small molecule that has gained attention for its potential use in scientific research. This compound belongs to the class of xanthene derivatives and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the formation of a complex with the metal ion. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has also been studied for its potential biological effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and ion transport.
実験室実験の利点と制限
One of the major advantages of using N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of this compound is its potential toxicity towards cells at higher concentrations. Careful optimization of experimental conditions is required to minimize any potential toxic effects.
将来の方向性
There are several future directions for the use of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is its potential use in studying metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, the development of new derivatives of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide with improved selectivity and sensitivity towards specific metal ions is an area of ongoing research.
In conclusion, N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide is a valuable tool for studying metal ion homeostasis and has potential biological effects. Its high selectivity and sensitivity towards metal ions make it a valuable tool for scientific research. However, careful optimization of experimental conditions is required to minimize any potential toxic effects. There are several future directions for the use of this compound in scientific research, including its potential use in studying neurodegenerative diseases and the development of new derivatives with improved properties.
合成法
The synthesis of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 9H-xanthen-9-one in the presence of a base. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
特性
IUPAC Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-19(21-17-10-9-12(11-20-17)22(24)25)18-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)18/h1-11,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPHLCMZDQDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)
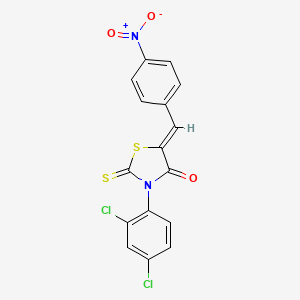
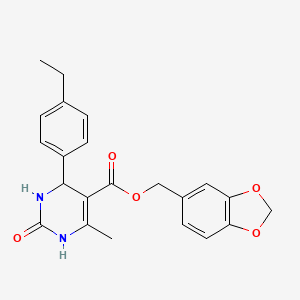
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)
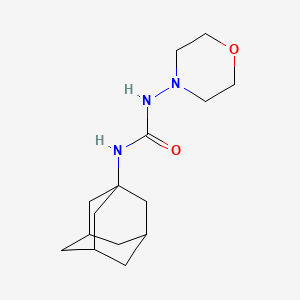
![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)
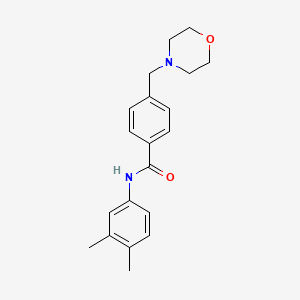
![2-(4-methylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4968851.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
